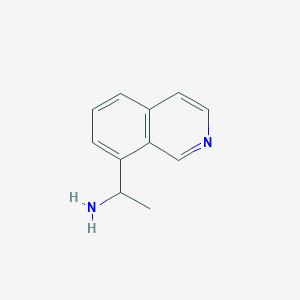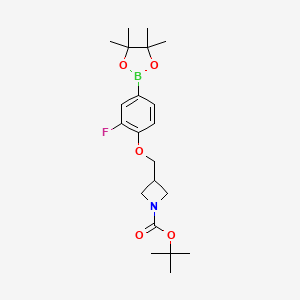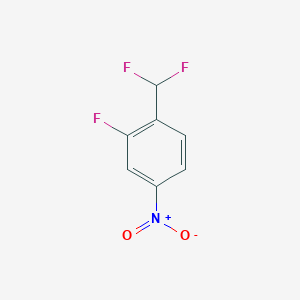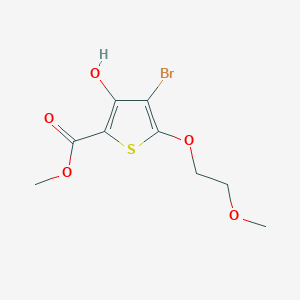
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . This particular compound features a bromine atom, a hydroxyl group, and a methoxyethoxy substituent, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate typically involves the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with 2-methoxyethanol under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the methoxyethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Amines or thiols, potassium carbonate (K2CO3) as base, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Methyl 4-bromo-3-oxo-5-(2-methoxyethoxy)thiophene-2-carboxylate.
Reduction: Methyl 3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate.
Substitution: Methyl 4-substituted-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate.
Applications De Recherche Scientifique
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group may facilitate binding to these targets, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Lacks the methoxyethoxy substituent, making it less versatile in certain reactions.
Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the methoxyethoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H11BrO5S |
|---|---|
Poids moléculaire |
311.15 g/mol |
Nom IUPAC |
methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11BrO5S/c1-13-3-4-15-9-5(10)6(11)7(16-9)8(12)14-2/h11H,3-4H2,1-2H3 |
Clé InChI |
LGDWRBXEBUCKOB-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C(=C(S1)C(=O)OC)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
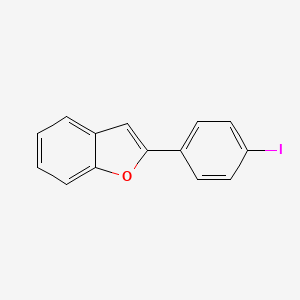
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
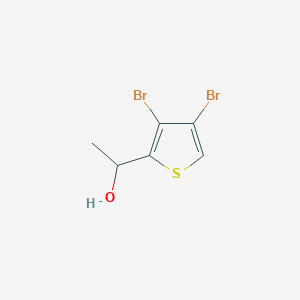
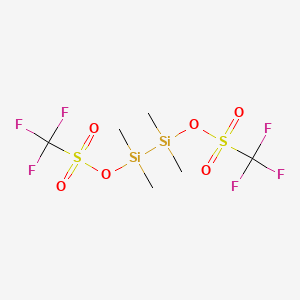
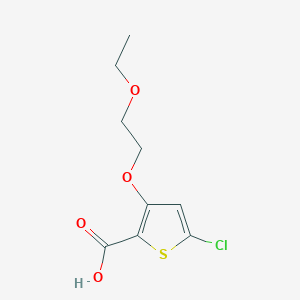
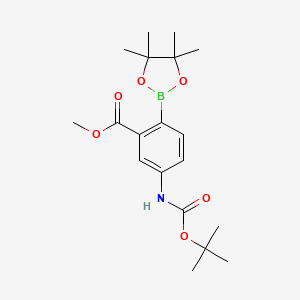
![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B12078798.png)

ammonium chloride](/img/structure/B12078811.png)

